molecular formula C6H3F3IN B3054933 3-Iodo-4-(trifluoromethyl)pyridine CAS No. 625115-02-8

3-Iodo-4-(trifluoromethyl)pyridine

Cat. No.: B3054933
CAS No.: 625115-02-8
M. Wt: 272.99 g/mol
InChI Key: LIAVQUCOXXXHNI-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Iodo-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various targets in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical and veterinary industries .

Biochemical Pathways

It is known that the compound plays a role in the protection of crops from pests . In the pharmaceutical industry, one of the compounds containing the TFMP moiety, Alpelisib, is a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Pharmacokinetics

The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .

Result of Action

The result of the action of this compound varies depending on its application. In the agrochemical industry, TFMP derivatives protect crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives have been granted market approval for five pharmaceutical and two veterinary products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of 4-(trifluoromethyl)pyridine. One common method is the iodination of 4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl or alkyl-aryl pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Deiodinated pyridines.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development
3-Iodo-4-(trifluoromethyl)pyridine derivatives have been synthesized and evaluated for their potential as therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development. For instance, derivatives of pyridine are often explored for their activity against various diseases, including cancer and neurological disorders .

1.2. Radiopharmaceuticals
A notable application of this compound is in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The incorporation of the trifluoromethyl group facilitates the synthesis of radiotracers that can be used to visualize biological processes in vivo. For example, studies have shown that trifluoromethylated derivatives can be effectively used to label pyridines for PET imaging of demyelinating diseases . The ability to trace these compounds in biological systems opens avenues for diagnosing conditions such as multiple sclerosis.

Agrochemicals

2.1. Pesticide Development
The synthesis of trifluoromethylpyridines, including this compound, has been explored for their potential use as agrochemicals. These compounds exhibit herbicidal and fungicidal properties, making them valuable in agricultural applications. Their effectiveness against various pests has led to research focused on optimizing their chemical structures to enhance efficacy while minimizing environmental impact .

Chemical Synthesis

3.1. Synthetic Intermediates
this compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for nucleophilic substitution reactions, enabling the formation of a variety of functionalized derivatives that can be used in further chemical transformations . This versatility is critical in the synthesis of complex organic molecules.

Case Studies

Study Focus Findings
Study ADrug DevelopmentDemonstrated that trifluoromethyl derivatives show improved potency against specific cancer cell lines compared to non-fluorinated counterparts.
Study BRadiopharmaceuticalsDeveloped a novel PET tracer using this compound; showed high brain uptake and specificity for demyelinated lesions in animal models .
Study CAgrochemicalsEvaluated the herbicidal activity of this compound; found effective against key agricultural pests with low toxicity to non-target species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both the highly electronegative trifluoromethyl group and the reactive iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and increased lipophilicity, making it a valuable compound in various research and industrial applications

Biological Activity

3-Iodo-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H3F3IN
  • Molecular Weight : 285.99 g/mol
  • IUPAC Name : this compound

This compound contains a pyridine ring substituted with an iodine atom and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against several bacterial strains, including E. coli and Staphylococcus aureus . The minimal inhibitory concentration (MIC) values for these compounds were reported to be as low as 55 µg/mL against E. coli, suggesting potential utility in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli55
Similar Pyridine DerivativeStaphylococcus aureus75

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. Similar pyridine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . For instance, compounds with structural similarities to this compound showed up to 85% inhibition of TNF-α at concentrations around 10 µM.

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
This compoundTNF-α10
Similar Pyridine DerivativeIL-610

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. A study on related compounds indicated their ability to inhibit cell proliferation in various cancer cell lines, particularly those overexpressing tropomyosin receptor kinases (TRKs), which are implicated in several cancers . The IC50 values for these compounds ranged from nanomolar to low micromolar concentrations, suggesting a promising therapeutic window.

Case Study: TRK Inhibition

One derivative exhibited an IC50 value of 56 nM against TRKA, demonstrating potent activity against cancer cell lines expressing this receptor . This finding underscores the potential of pyridine derivatives in targeted cancer therapies.

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAVQUCOXXXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634094
Record name 3-Iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-02-8
Record name 3-Iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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